molecular formula C12H12N2O3 B1630149 Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate CAS No. 887411-57-6

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate

Cat. No.: B1630149
CAS No.: 887411-57-6
M. Wt: 232.23 g/mol
InChI Key: JDCGFEICWZXCKQ-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate typically involves the condensation of ethyl acetoacetate with 6-bromo-1H-indazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indazole derivatives.

Scientific Research Applications

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate can be compared with other indazole derivatives, such as:

  • 1H-indazole-3-carboxylic acid
  • 1H-indazole-6-carboxylic acid
  • 1H-indazole-3-amine

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester and ketone functionalities make it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-9-7-13-14-10(9)5-8/h3-5,7H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCGFEICWZXCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628537
Record name Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887411-57-6
Record name Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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